Bletilol B
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Overview
Description
Bletilol B is a naturally occurring compound isolated from the plant Bletilla striata, which belongs to the Orchidaceae family . It is classified as a phenolic compound and is known for its diverse biological activities . The molecular formula of this compound is C27H26O7, and it has a molecular weight of 462.49 g/mol .
Preparation Methods
Bletilol B is primarily extracted from the roots of Bletilla striata . The extraction process typically involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extracted compound is then purified using chromatographic techniques to achieve a high level of purity (≥98%) .
Chemical Reactions Analysis
Bletilol B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenolic and flavonoid structures .
Scientific Research Applications
Bletilol B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a reference compound for studying phenolic and flavonoid structures . In biology and medicine, this compound is investigated for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities . Additionally, it is used in the development of natural product-based pharmaceuticals and as a bioactive compound in various industrial applications .
Mechanism of Action
The mechanism of action of Bletilol B involves its interaction with various molecular targets and pathways . It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation . This compound has been shown to inhibit the activity of certain enzymes and transcription factors, leading to reduced inflammation and oxidative damage . Additionally, it can induce apoptosis in cancer cells by activating specific apoptotic pathways .
Comparison with Similar Compounds
Bletilol B is unique among phenolic compounds due to its specific structure and biological activities . Similar compounds include other phenolic and flavonoid compounds such as quercetin, kaempferol, and genistein . While these compounds share some common biological activities, this compound is distinguished by its higher potency and specific interactions with molecular targets .
Properties
Molecular Formula |
C27H26O7 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
[(3R,4R)-8-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-11-methoxy-3,4,5,6-tetrahydro-2H-naphtho[2,1-f]chromen-4-yl] acetate |
InChI |
InChI=1S/C27H26O7/c1-14(28)34-27-20(16-5-9-21(30)22(11-16)31-2)13-33-24-12-23(32-3)25-18-8-6-17(29)10-15(18)4-7-19(25)26(24)27/h5-6,8-12,20,27,29-30H,4,7,13H2,1-3H3/t20-,27+/m0/s1 |
InChI Key |
QDTMSPUGALRFKA-CCLHPLFOSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](COC2=CC(=C3C(=C12)CCC4=C3C=CC(=C4)O)OC)C5=CC(=C(C=C5)O)OC |
Canonical SMILES |
CC(=O)OC1C(COC2=CC(=C3C(=C12)CCC4=C3C=CC(=C4)O)OC)C5=CC(=C(C=C5)O)OC |
Origin of Product |
United States |
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